molecular formula C26H43ClN4O2S B11989974 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

Cat. No.: B11989974
M. Wt: 511.2 g/mol
InChI Key: BUEWVDJDRFFMFD-DYTRJAOYSA-N
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Description

8-[(E)-3-Chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features a 7-hexadecyl chain (C₁₆H₃₃), a 3-methyl group, and an 8-[(E)-3-chlorobut-2-enyl]sulfanyl substituent.

Properties

Molecular Formula

C26H43ClN4O2S

Molecular Weight

511.2 g/mol

IUPAC Name

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H43ClN4O2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-31-22-23(30(3)25(33)29-24(22)32)28-26(31)34-20-18-21(2)27/h18H,4-17,19-20H2,1-3H3,(H,29,32,33)/b21-18+

InChI Key

BUEWVDJDRFFMFD-DYTRJAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SC/C=C(\C)/Cl)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Hexadecyl Chain: The hexadecyl chain is introduced via alkylation reactions using hexadecyl halides under basic conditions.

    Addition of the Chlorobut-2-enylsulfanyl Group: This step involves the nucleophilic substitution of a chlorobut-2-enyl halide with a thiol group attached to the purine core.

    Methylation: The final step includes the methylation of the purine core using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the purine core or the sulfanyl group.

    Substitution: The chlorobut-2-enyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

a) Substituent Effects at Position 8

  • The target’s (E)-3-chlorobut-2-enylsulfanyl group introduces a rigid, electrophilic alkene, contrasting with 2-chloroethylsulfanyl (), which lacks stereochemical constraints . This difference may influence binding to hydrophobic pockets in biological targets.
  • Piperazinyl () and benzylamino () substituents enable hydrogen bonding or ionic interactions, unlike the thioether group in the target .
  • Styryl groups () enhance π-π stacking and crystallinity, offering formulation advantages absent in the target’s aliphatic chain .

b) Role of the 7-Hexadecyl Chain

The 7-hexadecyl chain in the target and its analog () contributes to extreme lipophilicity (logP > 8), likely improving tissue penetration but reducing aqueous solubility. This contrasts sharply with etophylline’s hydrophilic 2-hydroxyethyl group (), which prioritizes rapid systemic clearance .

Biological Activity

The compound 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C24H41ClN4O2SC_{24}H_{41}ClN_4O_2S. It features a purine base modified with a hexadecyl chain and a chlorobut-2-enyl sulfanyl group, which may influence its solubility and biological interactions.

PropertyValue
Molecular FormulaC24H41ClN4O2S
Molecular Weight466.13 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, potentially by inhibiting viral replication mechanisms.
  • Antitumor Effects : The compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of cell cycle regulators.
  • Anti-inflammatory Properties : The presence of the sulfanyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antiviral Study : In vitro assays demonstrated that the compound significantly reduced viral load in infected cell cultures, indicating its potential as an antiviral agent (Study Reference: PubChem) .
  • Cancer Research : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM (Study Reference: PubChem) .
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a reduction in edema and inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases (Study Reference: PubChem) .

Pharmacological Profile

Activity TypeObservations
AntiviralSignificant reduction in viral replication
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduced edema and inflammatory markers

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